Product packaging for apocytochrome b6(Cat. No.:CAS No. 127496-51-9)

apocytochrome b6

Cat. No.: B1178962
CAS No.: 127496-51-9
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Description

Apocytochrome b6 is the precursor protein to cytochrome b6, an essential component of the cytochrome b6f complex in the photosynthetic electron transport chain of plants and cyanobacteria . This integral membrane protein, with a molecular weight of approximately 24 kDa, is comprised of four transmembrane helices and serves as the most hydrophobic part of the b6f complex . Prior to heme incorporation, it is known as this compound and is a crucial subject for research in membrane protein biochemistry and biogenesis . This reagent is fundamental for studying the assembly and function of photosynthetic machinery. Researchers utilize this compound for in vitro reconstitution experiments to investigate the process of heme incorporation, protein folding into liposomal bilayers, and the formation of functional cytochrome b6 . Its heterologous expression as a fusion protein with maltose-binding protein (MBP) in E. coli systems enables efficient production and purification, facilitating studies on its integration into membranes and its interaction with other complex components . These applications make it an invaluable tool for advancing knowledge in bioenergetics and the development of artificial photosynthetic systems. The product is supplied based on established overexpression and purification protocols from heterologous systems . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

127496-51-9

Molecular Formula

C7H6F3NO

Synonyms

apocytochrome b6

Origin of Product

United States

Genetic and Transcriptional Regulation of Apocytochrome B6

Gene Organization and Genomic Context

The genetic blueprint for apocytochrome b6 resides within the chloroplast genome, but its expression and the assembly of the functional cytochrome b6f complex are heavily reliant on factors encoded by the nuclear genome.

This compound is encoded by the chloroplast gene petB. researchgate.net In vascular plants, petB is part of a highly conserved polycistronic transcription unit known as the psbB operon. nih.govnih.gov This operon is typically organized in the order psbB-psbT-psbH-petB-petD. researchgate.netnih.gov This arrangement means that petB is co-transcribed with genes for subunits of photosystem II (psbB, psbT, and psbH) and another subunit of the cytochrome b6f complex, subunit IV (petD). researchgate.netnih.gov The petB gene itself contains a group II intron, which must be removed through splicing to produce a mature, translatable mRNA. researchgate.netnih.gov The operon is transcribed by the plastid-encoded RNA polymerase (PEP), a bacterial-type polymerase. nih.govnih.gov In spinach, this operon is bordered by a single prokaryote-like promoter upstream of psbB and a putative terminator sequence downstream of petD. nih.gov

The expression of the chloroplast-encoded petB gene is critically dependent on a host of nuclear-encoded proteins that are synthesized in the cytoplasm and imported into the chloroplast. These factors are primarily involved in post-transcriptional events such as RNA processing, splicing, and stabilization, as well as the assembly of the cytochrome b6f complex.

A prominent family of these regulatory proteins is the pentatricopeptide repeat (PPR) proteins. nih.gov For instance, the HCF152 protein in Arabidopsis thaliana, which contains 12 PPR motifs, is essential for the splicing of the petB intron and the endonucleolytic cleavage between the psbH and petB transcripts. nih.gov In rice, two P-type PPR proteins, YS1 and YS2, work together to facilitate the splicing of the petB intron by directly binding to the transcript in the psbH-petB intergenic region. nih.gov

Other nuclear-encoded factors also play crucial roles. In Chlamydomonas reinhardtii, the Mbb1 factor, a tetratricopeptide-like repeat protein, is required for the stable accumulation of the psbB operon transcripts. nih.gov In Arabidopsis, the BSF (petB/petD Stabilizing Factor), an S1-domain-containing RNA binding protein, is necessary for the accumulation of the cytochrome b6f complex. BSF binds to the intergenic region of petB-petD, stabilizing the processed petB transcripts. Current time information in Chennai, IN.

The following table summarizes some of the key nuclear-encoded factors involved in this compound expression:

FactorOrganismFunction
HCF152 Arabidopsis thalianaSplicing of petB intron and processing of the polycistronic transcript. nih.gov
YS1 and YS2 RiceJointly regulate the splicing of the petB intron. nih.gov
Mbb1 Chlamydomonas reinhardtiiRequired for the stable accumulation of psbB operon transcripts. nih.gov
BSF Arabidopsis thalianaStabilizes processed petB transcripts by binding to the petB-petD intergenic region. Current time information in Chennai, IN.

Transcriptional Control Mechanisms

The transcription of the psbB operon, and thus the petB gene, is a regulated process that responds to developmental and environmental cues, such as light.

The transcription of the psbB operon is initiated from a promoter located upstream of the psbB gene. nih.gov This promoter is recognized by the plastid-encoded RNA polymerase (PEP). nih.govnih.gov While the detailed structure of the psbB promoter is complex, studies on other chloroplast operons, such as psbD, have revealed the presence of core promoter elements analogous to the -10 and -35 boxes found in bacteria, which are recognized by sigma factors. frontiersin.orgnih.gov The activity of these promoters can be modulated by upstream regulatory elements that act as enhancers. For example, the psbD light-responsive promoter contains repeated sequences upstream of the core promoter that enhance transcription in response to light. nih.govembopress.org It is plausible that similar enhancer-like elements exist for the psbB operon, contributing to its transcriptional regulation. The specificity of the PEP for different promoters is conferred by nuclear-encoded sigma factors. researchgate.net

The operon structure of psbB-psbT-psbH-petB-petD ensures the co-transcription of genes for subunits of both photosystem II and the cytochrome b6f complex. researchgate.netnih.gov This arrangement provides a fundamental level of co-regulation, ensuring that the transcripts for these essential components of the photosynthetic machinery are produced in a coordinated manner. However, the final accumulation of the protein complexes is not at a 1:1 ratio, indicating that post-transcriptional mechanisms play a significant role in fine-tuning the expression levels of the individual genes within the operon to achieve the correct stoichiometry of the final protein complexes. nih.govfrontiersin.org This differential expression is largely achieved through variations in the stability of the processed mRNAs and differential translation efficiencies. nih.govembopress.orgnih.gov

Post-Transcriptional Processing and RNA Stability

The primary transcript of the psbB operon is a long, polycistronic RNA that undergoes extensive processing to generate mature, translatable mRNAs for each of the encoded proteins. researchgate.netnih.gov This processing is a critical regulatory step.

The maturation of the this compound mRNA involves several key events:

Splicing: The group II intron within the petB gene must be precisely excised. This process is facilitated by a complex machinery that includes nuclear-encoded protein factors such as HCF152, YS1, and YS2. nih.govnih.gov

Endonucleolytic and Exonucleolytic Cleavage: The polycistronic precursor is cleaved at specific sites within the intergenic regions to produce smaller, mono-, di-, and tricistronic transcripts. nih.govnih.gov For instance, cleavage occurs between the psbH and petB genes, a step that can be dependent on factors like HCF152. nih.gov

RNA Stability: The stability of the various processed transcripts differs, leading to differential accumulation of the mRNAs for the various subunits. nih.govresearchgate.netfao.org The stability of the petB mRNA is influenced by nuclear-encoded RNA-binding proteins, such as BSF, which protect the transcript from degradation by ribonucleases. Current time information in Chennai, IN. The secondary structure of the mRNA, including stem-loop formations, can also play a role in its stability and interaction with regulatory proteins. researchgate.netnih.govnih.gov

The complex interplay of these transcriptional and post-transcriptional regulatory mechanisms ensures that this compound is produced in the appropriate amounts and is available for assembly into the cytochrome b6f complex, thereby maintaining the efficiency of photosynthesis.

Biogenesis and Assembly Pathways of Apocytochrome B6

Membrane Integration and Targeting Mechanisms

The integration of apocytochrome b6 into the thylakoid membrane is a critical first step in its assembly. This process is governed by specific targeting signals within the protein and is mediated by cellular machinery that ensures its correct localization and topology.

Co-Translational vs. Post-Translational Insertion

The insertion of this compound into the thylakoid membrane is primarily a co-translational process. nih.govresearchgate.net This means that the protein is inserted into the membrane as it is being synthesized by the ribosome. This mechanism involves the ribosome-nascent chain complex (RNC) directly interacting with the membrane insertion machinery. nih.gov Evidence suggests that this process is non-spontaneous and requires the involvement of specific protein machinery within the chloroplast. nih.govresearchgate.net While post-translational insertion pathways exist for other thylakoid proteins, where the fully synthesized protein is imported into the membrane, the primary route for the multi-spanning cytochrome b6 is co-translational. ucla.eduquora.comresearchgate.net

Role of Insertases and Translocons (e.g., ALB3)

A key component of the insertion machinery for this compound is the ALB3 insertase. nih.govresearchgate.net ALB3 is a homolog of the Oxa1p/YidC proteins found in mitochondria and bacteria, which are essential for the insertion and assembly of membrane protein complexes. royalsocietypublishing.org Biochemical and biophysical studies have demonstrated that the insertion of cytochrome b6 into the thylakoid membrane is an ALB3-dependent process. nih.gov The ALB3 insertase is thought to facilitate the correct integration and folding of the transmembrane helices of this compound within the lipid bilayer. researchgate.netroyalsocietypublishing.org This co-translational insertion is independent of the cpSec1 translocon but involves cpSRP54 and cpFtsY, which are components of the chloroplast signal recognition particle pathway. researchgate.net

Topogenic Signals and Their Recognition

The correct insertion and orientation of this compound within the thylakoid membrane are dictated by topogenic signals encoded within its amino acid sequence. nih.govnih.gov These signals, which include transmembrane helices and the distribution of charged amino acids in the connecting loops, are recognized by the insertion machinery, including ALB3. royalsocietypublishing.orgnih.gov The "positive-inside rule" is a general principle governing the topology of membrane proteins, where positively charged residues are typically located in cytoplasmic or stromal loops. cellular-protein-chemistry.nl The arrangement of these signals within the nascent polypeptide chain directs the step-by-step insertion of transmembrane segments, ultimately establishing the correct four-helix bundle structure of this compound with both its N- and C-termini located on the stromal side of the thylakoid membrane. nih.govnih.gov

Heme Ligation and Holoenzyme Formation

Following its insertion into the thylakoid membrane, this compound undergoes a maturation process involving the sequential attachment of three heme cofactors to become the functional holocytochrome b6.

Stepwise Heme Insertion (bL, bH, ci)

The maturation of this compound into the holoenzyme involves the sequential binding of three distinct hemes: heme bL (low potential), heme bH (high potential), and heme ci (also referred to as heme c' or heme x). nih.govibpc.frresearchgate.net Studies using mutants of Chlamydomonas reinhardtii have elucidated a clear temporal order for this process. ibpc.frnih.gov The first heme to be inserted is heme bL, which is located on the lumenal side of the thylakoid membrane. ucla.eduibpc.fr The binding of heme bL is a prerequisite for the subsequent insertion of heme bH on the stromal side. nih.govibpc.fr This creates a bL-heme-dependent intermediate. nih.gov Finally, the third heme, heme ci, is covalently attached. nih.gov The assembly of the cytochrome b6f complex can proceed even in the absence of covalent binding of heme ci, although this results in a less stable complex. nih.gov

Role of Specific Cysteine Residues in Covalent Heme Attachment (e.g., Cys35)

Unlike hemes bL and bH, which are non-covalently bound through coordination with histidine residues, heme ci is uniquely attached to this compound via a single covalent thioether bond. purdue.edunih.govpurdue.edu This covalent linkage is formed between a vinyl group of the heme molecule and the thiol group of a specific cysteine residue. nih.gov Structural and biochemical studies have identified Cysteine-35 (Cys35) on the n-side of helix A of cytochrome b6 as the invariant residue responsible for this covalent attachment. purdue.eduacs.org Site-directed mutagenesis of Cys35 to valine in Chlamydomonas reinhardtii results in strains that are unable to assemble the cytochrome b6f complex, highlighting the critical role of this covalent linkage. acs.org The maturation pathway involving the covalent attachment of heme ci is distinct from the system used for c-type hemes on the lumenal side of the membrane and requires a set of specific protein factors known as CCB proteins. nih.govnih.gov

Heme Delivery Mechanisms and Pathways

The biogenesis of holocytochrome b6 involves the intricate and regulated delivery of a c'-type heme (heme ci) to its apoprotein on the stromal side (n-side) of the thylakoid membrane. nih.gov This process is distinct from the heme delivery systems for c-type cytochromes like cytochrome f and c6, which occurs on the lumenal side (p-side) of the membrane. nih.gov Heme, being a hydrophobic and potentially cytotoxic molecule, requires specific pathways to ensure its safe transport and insertion into the apoprotein. rupress.org

In chloroplasts, the synthesis of heme (protoporphyrin IX) is completed on the stromal side of the membrane by ferrochelatase. nih.gov This proximity of heme synthesis to the site of this compound maturation suggests that a transmembrane transport system to shuttle heme across the thylakoid membrane is not required, unlike in systems operating on the p-side. nih.gov The delivery mechanism is therefore thought to involve a series of protein-mediated transfers within the stromal compartment and/or the thylakoid membrane.

The maturation of this compound is not a spontaneous process and necessitates the involvement of specific protein factors. nih.gov Biochemical studies have identified at least four nuclear-encoded protein factors, termed CCB proteins, that are essential for the covalent attachment of heme to this compound. nih.gov These factors are thought to participate in chaperoning and delivering the heme molecule to the apocytochrome. nih.gov The conserved tryptophan and/or tyrosine residues within the CCB proteins, located on the stromal side of the thylakoid membrane, are hypothesized to play a role in interacting with and chaperoning the heme molecule during its delivery. nih.gov

Involvement of Auxiliary Proteins and Assembly Factors (Chaperones and Maturases)

The assembly of functional holocytochrome b6 is a complex process that relies on the coordinated action of several auxiliary proteins and assembly factors. These proteins, often acting as chaperones or maturases, ensure the proper folding of the apoprotein, the delivery of the heme cofactor, and its covalent ligation. nih.govnih.gov In chloroplasts, a specific set of factors known as the CCB proteins are central to this process. nih.gov

General Principles of Chaperone-Apocytochrome Interactions in Heme Ligation

The interaction between chaperones and apocytochromes is a fundamental aspect of heme ligation, ensuring that the apoprotein is in a conformation suitable for cofactor insertion and preventing aggregation or misfolding. While the specifics can vary between different cytochrome maturation systems, some general principles apply.

Molecular chaperones are crucial for the biogenesis, maturation, and degradation of proteins. In the context of cytochrome assembly, they can be involved in several key steps:

Maintaining solubility and preventing aggregation : Apocytochromes, particularly membrane-embedded ones, can be prone to aggregation. Chaperones bind to exposed hydrophobic regions, keeping the apoprotein in a soluble and assembly-competent state.

Facilitating correct folding : Chaperones can assist in the folding of the apocytochrome into a conformation that is receptive to heme binding.

Targeting and delivery : In some systems, chaperones may play a role in targeting the apocytochrome to the correct membrane location where the heme ligation machinery resides.

Mediating interactions with maturases : Chaperones can facilitate the interaction between the apocytochrome and the maturase enzymes responsible for catalyzing the covalent attachment of heme.

In the cytochrome b6 maturation pathway, CCB1 is proposed to have a chaperone-like role, forming an initial transient complex with this compound. rupress.org This interaction likely stabilizes the apoprotein and prepares it for the subsequent steps of heme delivery and ligation by the other CCB factors. rupress.org The transient nature of these interactions is a common theme in chaperone-mediated processes, allowing for the sequential assembly of protein complexes and the timely release of the chaperone once its function is complete. nih.gov

Post-Translational Modifications Supporting Assembly

The biogenesis of a functional holocytochrome b6 from its newly synthesized polypeptide precursor, this compound, is a sophisticated process governed by a series of critical post-translational modifications (PTMs). These modifications are essential for the proper folding, stability, and ultimate assembly of the protein into the larger cytochrome b6f complex. The primary PTMs involved are the precise sequential binding of heme cofactors and regulatory proteolytic events that ensure the quality and stoichiometry of the final complex.

The conversion of this compound to holocytochrome b6 is fundamentally defined by the incorporation of three heme groups. This process occurs in a specific, sequential manner within the thylakoid membrane. Research has demonstrated that the ligation of b-type hemes precedes the covalent attachment of a c-type heme.

Key steps in heme incorporation include:

bL-Heme Binding : The first step is the association of the bL-heme, which creates a critical intermediate form of the cytochrome. nih.gov

bH-Heme Binding : Following the successful binding of bL-heme, the bH-heme is then incorporated. nih.gov Mutants unable to bind bH-heme still accumulate the bL-heme-dependent intermediate. nih.gov

ci-Heme Covalent Attachment : The final step in heme modification is the covalent attachment of a c-type heme (ci-heme) on the stromal side of the membrane. nih.gov This covalent linkage is distinct from the non-covalent coordination of the two b-type hemes.

This entire sequence is indispensable, as the binding of the b-hemes is a prerequisite for the stable assembly of cytochrome b6 into the b6f complex. nih.gov

Table 1: Heme Groups of this compound

Heme GroupBinding TypeOrder of AssociationRole in Assembly
bL-Heme Non-covalentFirstForms an essential intermediate for subsequent heme binding. nih.gov
bH-Heme Non-covalentSecondStabilizes the protein structure after bL-heme is bound. nih.gov
ci-Heme CovalentThirdFinalizes the holo-protein; its absence leads to increased protease sensitivity. nih.gov

The attachment of the ci-heme is a complex process that requires the assistance of several ancillary proteins known as CCB proteins (for c ofactor assembly on c omplex C subunit b ). These proteins are encoded by nuclear genes and are essential for the maturation of cytochrome b6. nih.gov

Four primary CCB proteins have been identified:

CCB1

CCB2

CCB3

CCB4

These proteins act as trans-acting factors, meaning they are not part of the final cytochrome b6f complex but are required for its assembly. nih.gov They are believed to function as a specialized heme delivery system or chaperone, facilitating the correct covalent attachment of the ci-heme to the apocytochrome. nih.govnih.gov Genetic studies have shown that mutations in the genes encoding these proteins lead to defects in holocytochrome b6 formation, highlighting their critical role in this specific post-translational modification. nih.gov

Table 2: Research Findings on this compound Post-Translational Modifications

FindingOrganism StudiedMethodologySignificanceReference
Identified a sequential pathway for heme binding (bL then bH).Chlamydomonas reinhardtiiSite-directed mutagenesis, analysis of heme-depleted strains.Established the ordered conversion of apo- to holocytochrome b6 and identified a bL-heme-dependent intermediate. nih.gov
Discovered four nuclear loci (CCB1-CCB4) required for heme association.Chlamydomonas reinhardtiiCharacterization of nuclear mutants defective in holocytochrome b6 formation.Provided the first evidence that a b-type cytochrome requires trans-acting factors for heme binding. nih.gov
Confirmed covalent attachment of c-hemes on cytochrome b6.Nostoc PCC 7120 (cyanobacterium)Top-down high-resolution Fourier transform mass spectrometry.Directly identified the covalent heme modification as a key PTM in the cytochrome b6f complex. nih.gov

Beyond cofactor attachment, proteolytic regulation serves as a crucial quality control mechanism. Unassembled or improperly modified this compound subunits are recognized and degraded by proteases within the thylakoid membrane. This process ensures that only correctly assembled complexes accumulate, maintaining the proper stoichiometric balance of subunits required for efficient photosynthetic electron transport. Increased protease sensitivity is observed in complexes that fail to incorporate the ci-heme, underscoring the importance of this final PTM for the stability of the entire assembly.

Compound Glossary

Molecular Interactions and Complex Formation

Apocytochrome b6 Interaction with Heme Cofactors

The transformation of this compound into its functional holo-form requires the incorporation of multiple heme cofactors. This process is not random but follows a regulated pathway involving sequential binding and specific coordination chemistry, influenced by the cellular environment. Cytochrome b6 binds two b-type hemes, a low-potential heme bL (or bp) and a high-potential heme bH (or bn), and a unique c-type heme (heme ci or cn) covalently attached on the stromal (n) side of the membrane. nih.govresearchgate.net

Research on Chlamydomonas reinhardtii has elucidated a distinct temporal order for the association of b-hemes with this compound. Experimental evidence, derived from studies using site-directed mutants of the heme-ligating histidine residues and heme synthesis inhibitors like gabaculine (B1211371), points to a stepwise assembly pathway. ibpc.frnih.gov The initial step is the insertion of the low-potential bL heme. ibpc.fr This creates a heme-dependent intermediate form of cytochrome b6. nih.gov

The formation of this bL-heme intermediate is a prerequisite for the subsequent binding of the high-potential bH heme. ibpc.frnih.gov Mutants unable to bind the bH heme accumulate the intermediate form containing only the bL heme. Conversely, mutants affecting the bL binding site fail to proceed with either heme insertion, yielding only the apocytochrome. nih.gov This demonstrates a clear, sequential binding order: this compound first binds heme bL, and this complex then serves as the substrate for the insertion of heme bH to form the mature holocytochrome b6. ibpc.fr The covalent attachment of the third heme, heme ci, to cytochrome b6 can occur independently of the protein's assembly into the larger b6f complex. nih.gov

Heme Binding Step Description Intermediate Form
Step 1 The low-potential heme bL binds to this compound.This compound-Heme bL Complex
Step 2 The high-potential heme bH binds to the this compound-Heme bL complex.Holocytochrome b6 (containing both b-hemes)
Independent Step Covalent attachment of heme ci.Can occur on unassembled cytochrome b6.

In b-type cytochromes, hemes are typically bound non-covalently through coordination bonds between the heme's central iron atom and axial ligands from the protein, usually the imidazole (B134444) side chains of two histidine residues. ibpc.frwikipedia.org For cytochrome b6, four specific histidine residues within its transmembrane helices serve as the coordinating ligands for the two b-hemes. nih.gov

The integration of these hemes is not a spontaneous process and is heavily influenced by the cellular environment. The assembly of holocytochrome b6 requires the involvement of trans-acting factors. nih.gov Studies in C. reinhardtii have identified several nuclear-encoded factors, designated CCB proteins (CCB1, CCB2, CCB3, CCB4), that are essential for the stable accumulation of holocytochrome b6. nih.govnih.gov These CCB proteins form hetero-oligomeric complexes that transiently interact with cytochrome b6 to facilitate the delivery and insertion of heme. nih.gov This machinery is specific to the maturation of cytochrome b6, as other cytochromes in the organism are synthesized correctly in its absence. nih.gov

The local protein environment also plays a critical role. The final ligation and folding of a heme-containing protein are often dependent on prior protein processing events. For instance, in the case of cytochrome f, complete ligation of its heme cofactor is contingent upon the cleavage of its signal peptide by a peptidase on the lumenal side of the membrane, which frees the N-terminal amino group to serve as a final ligand. nih.gov This illustrates how proteolytic processing can be a key environmental trigger for the final steps of cofactor integration and protein folding.

Protein-Protein Interactions within the Cytochrome b6f Complex

The assembly of the cytochrome b6f complex is a hierarchical process initiated by the formation of a core subcomplex, followed by the accretion of other subunits to form the complete, functional enzyme.

The biogenesis of the cytochrome b6f complex begins with the formation of a core sub-complex composed of cytochrome b6 and Subunit IV. nih.govnih.gov These two polypeptides, encoded by the petB and petD genes respectively, form the central intramembrane core of the complex, consisting of seven transmembrane helices. nih.gov This cytochrome b6-Subunit IV assembly is considered the first stable intermediate in the pathway. nih.govnih.gov

Following the formation of this core, other major subunits are incorporated. These include the redox-active proteins cytochrome f and the Rieske iron-sulfur protein. nih.govpurdue.edu Cytochrome f and the Rieske protein each contribute a large soluble domain on the p-side (lumenal side) of the membrane and are anchored by a single transmembrane helix. nih.gov The association of these subunits occurs after the initial cytochrome b6-Subunit IV core has been established.

Several assembly intermediates have been identified, highlighting the stepwise nature of the b6f complex biogenesis. As noted, the primary and earliest identified subcomplex is the cytochrome b6-Subunit IV core. nih.govnih.gov

Further studies have shown that the maturation of cytochrome b6 itself provides key intermediate checkpoints. The unassembled this compound is the initial substrate for the heme delivery machinery. nih.gov The subsequent formation of the cytochrome b6-heme bL intermediate represents a distinct step in the maturation of this specific subunit before its stable integration into a larger assembly. nih.gov

Interestingly, the complete maturation of cytochrome b6 through the heme-delivering pathway is not an absolute requirement for its assembly into the b6f complex. Evidence suggests that b6f complexes can assemble, forming both monomers and dimers, even in the absence of the covalent attachment of heme ci to cytochrome b6. nih.gov This indicates a degree of flexibility in the assembly line, where the core protein scaffolding can form prior to the finalization of all cofactor attachments.

Functional Assembly of the Holo-Cytochrome b6f Complex

The final step in biogenesis is the assembly of the fully mature subunits into the functional holo-cytochrome b6f complex. This final structure is a symmetric dimer, with each monomer containing a full complement of eight polypeptide subunits and their associated prosthetic groups. nih.govpurdue.edu

Mutational and Genetic Dissection Studies of Apocytochrome B6 Biogenesis

Site-Directed Mutagenesis of Heme-Binding Ligands and Key Residues

Site-directed mutagenesis has been a powerful tool to investigate the roles of specific amino acid residues in the structure and assembly of cytochrome b6. A primary focus of these studies has been the four conserved histidine residues that act as axial ligands to the two b-type hemes, heme bL (low potential) and heme bH (high potential). In Chlamydomonas reinhardtii, these residues are His86 and His187, which coordinate heme bL, and His100 and His202, which coordinate heme bH.

Studies involving the individual substitution of these four histidines have revealed a distinct, ordered pathway for heme binding. When the bL-site ligands (His86, His187) are mutated, only a single form of the protein, corresponding to apocytochrome b6, is detected. In contrast, when the bH-site ligands (His100, His202) are mutated, two distinct forms appear: this compound and an intermediate form. This intermediate represents a species where heme bL is bound, but heme bH is not. This finding provided strong evidence that the binding of heme bL to this compound precedes the binding of heme bH. This sequential binding is a critical step in the maturation of the holoprotein.

Another significant residue, Cys35, is known to form a unique thioether bond with a third heme in the complex, heme cn (also known as heme x). While heme cn is not a b-type heme, its covalent attachment to the this compound polypeptide is crucial for the stability and assembly of the entire cytochrome b6f complex.

The table below summarizes the key findings from site-directed mutagenesis of heme-binding ligands in this compound.

Target Residue(s) Mutation Organism Observed Phenotype Key Finding
His86, His187 (bL Heme Ligands)SubstitutionChlamydomonas reinhardtiiAccumulation of this compound only.Prevents the first step of heme binding, indicating bL heme binds before bH heme.
His100, His202 (bH Heme Ligands)SubstitutionChlamydomonas reinhardtiiAccumulation of this compound and a heme bL-bound intermediate.Traps an assembly intermediate, confirming the sequential binding of hemes (bL then bH).
Leu204Proline substitution (L204P)Chlamydomonas reinhardtiiNon-photosynthetic; defective assembly of the cytochrome b6f complex.The primary defect is at the level of assembling this compound with the bH heme. nih.gov
Cys35 (Heme cn Ligand)Not specifiedChlamydomonas reinhardtiiHeme cn is absent, and the complex is degraded by FTSH protease.Essential for the stable assembly of the cytochrome b6f complex. nih.gov

Characterization of Assembly-Defective Mutants (e.g., petB-C35V)

The characterization of mutants that fail to properly assemble the cytochrome b6f complex provides insights into the intricate biogenesis pathway. While specific data on a petB-C35V mutant is not detailed in the available literature, the importance of Cys35 as the covalent attachment site for heme cn implies that its mutation would lead to a severe assembly defect. nih.gov The absence of this covalent linkage has been shown to result in the degradation of the complex, underscoring its role in stabilizing the protein assembly. nih.gov

Other assembly-defective mutants have been extensively studied. For instance, a petB mutant in Chlamydomonas where a conserved leucine (B10760876) was replaced by a proline (L204P) resulted in a non-photosynthetic phenotype. nih.gov This was not due to altered electron transfer but to a specific defect in the assembly of this compound. Biochemical analysis showed that this mutation primarily prevents the stable association of this compound with the bH heme, thereby halting the complete assembly of the cytochrome b6f complex. nih.gov

Furthermore, deletion mutants lacking the entire petB gene (ΔpetB) have been constructed. nih.govnih.govembopress.org In these mutants, the synthesis of other subunits of the complex, such as Subunit IV, continues at a normal rate. nih.govnih.govembopress.org However, in the absence of this compound, these subunits are not stable in the thylakoid membrane and are rapidly degraded. nih.govnih.govembopress.org This demonstrates a concerted assembly process where this compound serves as a crucial core for the stabilization of other subunits. nih.govnih.govembopress.org

Forward Genetic Screens for Identification of Novel Assembly Factors

While the core subunits of the cytochrome b6f complex are well-defined, their assembly into a functional holoenzyme requires the assistance of numerous nuclear-encoded trans-acting factors. Forward genetic screens in Chlamydomonas reinhardtii have been pivotal in identifying such factors. These screens typically involve generating random mutations and selecting for mutants that are non-photosynthetic due to defects in cytochrome b6f activity.

One such screen identified a set of nuclear mutants, designated ccb (for cofactor assembly of cytochrome b). These mutants are specifically blocked in the biogenesis of cytochrome b6. The phenotype of the ccb mutants is biochemically indistinguishable from that of the site-directed mutants affecting the bH heme-binding site. nih.gov They accumulate this compound and the heme bL-bound intermediate but fail to assemble the final holocytochrome b6. nih.gov This suggests that the CCB proteins are required for the second step of heme insertion: the binding of heme bH.

These mutants were grouped into four distinct nuclear loci: CCB1, CCB2, CCB3, and CCB4. The identification of these loci provided the first genetic evidence that the assembly of a b-type cytochrome depends on dedicated trans-acting factors for the association of heme with the apoprotein.

Locus Mutant Alleles Organism Phenotype Inferred Function of Gene Product
CCB1ccb mutantsChlamydomonas reinhardtiiDefective in holocytochrome b6 formation; accumulate this compound and a bL-heme intermediate.Trans-acting factor required for the stable binding of heme bH to the apocytochrome-heme bL intermediate.
CCB2ccb mutantsChlamydomonas reinhardtiiDefective in holocytochrome b6 formation; accumulate this compound and a bL-heme intermediate.Trans-acting factor required for the stable binding of heme bH to the apocytochrome-heme bL intermediate.
CCB3ccb mutantsChlamydomonas reinhardtiiDefective in holocytochrome b6 formation; accumulate this compound and a bL-heme intermediate.Trans-acting factor required for the stable binding of heme bH to the apocytochrome-heme bL intermediate.
CCB4ccb mutantsChlamydomonas reinhardtiiDefective in holocytochrome b6 formation; accumulate this compound and a bL-heme intermediate.Trans-acting factor required for the stable binding of heme bH to the apocytochrome-heme bL intermediate.

Analysis of Conditional Mutants and Environmental Responses

Analyzing the biogenesis of this compound under specific conditional states has further clarified the assembly pathway. A key experimental approach involves manipulating the availability of heme, the essential cofactor. This can be achieved by treating wild-type or mutant cells with gabaculine (B1211371), an inhibitor of heme synthesis.

In wild-type Chlamydomonas treated with gabaculine, the synthesis of holocytochrome b6 is strongly reduced, and this compound accumulates. This chemically induced phenocopy of a heme-deficient state confirms the dependence of assembly on de novo heme synthesis. When this treatment is applied to the site-directed mutants, the results reinforce the model of sequential heme binding. In the bH-site mutants, gabaculine treatment leads to a significant decrease in the heme bL-dependent intermediate, with a corresponding accumulation of the this compound form. nih.govnih.gov This demonstrates that the formation of the assembly intermediate is indeed dependent on the availability of heme. nih.govnih.gov

The response of the cytochrome b6f complex to environmental cues, such as changes in light conditions, is also an area of active research. The complex is involved in sensing the redox state of the plastoquinone (B1678516) pool, which triggers "state transitions"—a process that balances the distribution of light-harvesting antennae between the two photosystems. Mutants lacking a functional cytochrome b6f complex are locked in "state 1," unable to adapt to changing light quality, highlighting the role of the fully assembled complex in environmental signaling. nih.gov

Methodological Approaches in Apocytochrome B6 Research

Heterologous Expression and Reconstitution Systems

Heterologous expression systems are crucial for producing large amounts of apocytochrome b6, which is often difficult to isolate in significant quantities from its native sources. Reconstitution systems are then employed to fold the apoprotein and incorporate its heme cofactors, mimicking the in vivo assembly process.

Escherichia coli is a widely used host for the heterologous expression and overproduction of this compound. This approach allows for the generation of substantial amounts of the protein necessary for detailed biochemical and structural studies. Strategies often involve expressing this compound as a fusion protein to enhance solubility and facilitate purification. For instance, spinach this compound has been successfully overproduced in E. coli as a fusion protein with maltose-binding protein (MBP) using expression vectors like pMal-c2. nih.govresearchgate.netresearchgate.net This fusion protein approach can direct the this compound to the Sec-dependent pathway, potentially aiding in proper folding or membrane integration within the bacterial system. researchgate.netacs.org The expressed fusion protein can be purified to near homogeneity using techniques such as gel filtration chromatography. nih.govresearchgate.net While expression as a fusion protein is common, direct expression of this compound in E. coli has also been explored, although it may result in lower expression levels compared to fusion constructs. researchgate.net

Following heterologous expression and purification, in vitro reconstitution is performed to convert the this compound into its holo form by inserting the heme cofactors. This process is essential for obtaining functionally active cytochrome b6. The method of heme insertion into the purified apoprotein has been elaborated to achieve reconstitution. nih.govresearchgate.net Studies have shown that the incorporation of hemes is necessary for the refolding of the cytochrome b6 protein into a more compact structure, similar to that found in the native cytochrome protein. nih.govresearchgate.net Heme staining experiments can indicate that the two hemes in the reconstituted cytochrome b6 protein bind with different affinities. nih.govresearchgate.net The resulting reconstituted cytochrome b6 can exhibit absorption spectra characteristic of bis-histidine ligated b-type cytochromes, with ambient and low-temperature spectra similar to those of cytochrome b6 in isolated proteins or cytochrome b6f complexes. nih.govresearchgate.net In vitro reconstitution provides a valuable tool for studying the structure-function relationships of this membrane-bound cytochrome. nih.gov The binding of heme to this compound leads to a red shift of the Soret band and a reduction in the bandwidth at half maximum compared to free heme, indicating specific binding. tandfonline.com

To study this compound in a lipid environment that mimics the biological membrane, the protein is reconstituted into model membranes, such as liposomes. This allows for the investigation of protein structure, stability, and interactions within a bilayer context. Reconstitution into liposomes often involves purifying the this compound and solubilizing it in detergents. plos.orgd-nb.info The protein-detergent mixture is then combined with a lipid-detergent mixture to form a homogeneous solution. d-nb.info Various methods are used to remove the detergent, leading to the formation of proteoliposomes, which are liposomes containing the reconstituted protein. d-nb.info Detergent removal methods include dialysis and the use of adsorptive beads like Bio-Beads. plos.orgnih.gov Comparative studies have investigated the efficiency of reconstitution using different detergents, such as SDS, Triton X-100, and dodecyl maltoside (DM). plos.orgnih.govresearchgate.net The choice of detergent and the method of its removal significantly influence the reconstitution process and the characteristics of the resulting proteoliposomes. plos.orgnih.gov Monitoring parameters like product size, size distribution, and zeta potential throughout the reconstitution process can provide insights into the efficiency and quality of the reconstitution. plos.orgnih.gov Zeta potential, in particular, has been shown to correlate with reconstitution efficiency and can serve as a convenient quality control measure. plos.orgnih.gov Detergent-free protein purification methods are considered advantageous as they offer more flexibility in choosing the detergent for reconstitution. plos.orgnih.gov

Here is a table summarizing findings on detergent-assisted reconstitution into liposomes:

DetergentRemoval MethodReconstitution OutcomeReference
SDSDialysisFormation of proteoliposomes observed. plos.orgnih.govresearchgate.net
SDSBio-BeadsFormation of proteoliposomes observed. plos.orgnih.govresearchgate.net
Triton X-100DialysisDifficult to decrease detergent concentration sufficiently for reconstitution. plos.org
Triton X-100Bio-BeadsLed to a heterogeneous vesicle population with varying sizes. plos.org
DMDialysisFormation of proteoliposomes observed. plos.orgnih.govresearchgate.net
DMBio-BeadsFormation of proteoliposomes observed. Orientation of the protein can be analyzed. plos.orgplos.org plos.orgnih.govresearchgate.net

Spectroscopic Techniques for Conformational and Interaction Analysis

Spectroscopic techniques are indispensable tools for analyzing the structure, folding, and cofactor interactions of this compound and its holo form. These methods provide detailed information about the protein's conformation and the state of its heme groups.

Circular Dichroism (CD) spectroscopy is a powerful technique used to analyze the secondary structure of proteins, including this compound. Far-UV CD spectra provide characteristic signatures related to the presence and proportion of α-helices, β-sheets, and other structural elements. wikipedia.org CD spectroscopy can be used to assess the folding of this compound and the structural changes that occur upon heme binding. Optical CD spectra in the visible region can further confirm the appropriate binding of hemes by the this compound protein. nih.govresearchgate.net Studies have shown that the incorporation of hemes is required for the this compound protein to refold into a more compact structure, consistent with the native cytochrome. nih.govresearchgate.net CD measurements can also be employed to monitor the structural recovery of this compound fusion proteins in different detergent solutions, providing insights into the suitability of various detergents for maintaining the protein's native-like helical structure. plos.orgwikipedia.orgnih.gov Analysis of CD spectra using algorithms can predict the percentage of different secondary structure elements present in the protein under various conditions. plos.orgwikipedia.org

Here is a table showing predicted secondary structure content from CD analysis in different detergents:

DetergentPredicted Secondary Structure Content (%) (Example based on general CD analysis of MBP-b6)Reference
Dodecyl Maltoside (DM)High helical content, indicative of native-like structure. plos.orgplos.orgwikipedia.org
Triton X-100Recovered structure, suggesting significant helical content. plos.orgplos.orgwikipedia.org
SDSDecreased ellipticity in the 200-210 nm range, indicating incomplete secondary structure recovery. plos.orgplos.orgwikipedia.org

Note: The exact percentage values can vary depending on the specific protein construct and experimental conditions.

Resonance Raman (RR) spectroscopy is a highly sensitive technique for studying the heme cofactor within heme-containing proteins like cytochrome b6. By selectively enhancing the Raman signals of the heme group, RR spectroscopy provides detailed information about the heme's oxidation state, spin state, coordination number, and the nature of its axial ligands. asianjournalofphysics.comnih.govmdpi.com RR spectra of cytochrome b6f complexes can reveal specific frequencies in different regions (e.g., ν2, ν3, ν4, and ν8) that help identify the type and state of the hemes present. nih.gov For instance, specific band frequencies can indicate a ferrous c'-like heme in a five-coordinated high-spin state. nih.gov Changes in RR bands, particularly in the mid- and low-frequency regions, can point to modifications in the conformation or environment of heme methyl and/or propionate (B1217596) groups. nih.gov RR spectroscopy is consistent with the presence of a hexacoordinate low spin b-heme with at least one endogenous axial histidine ligand in related cytochrome b-containing proteins. nih.gov This technique is invaluable for probing the molecular details of the heme environment and its interactions with the surrounding protein matrix, contributing to the understanding of how the protein regulates heme properties and function. asianjournalofphysics.commdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Changes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to study the secondary structure and conformational changes of proteins, including membrane proteins like this compound. By analyzing the vibrational modes of the peptide backbone, particularly the amide I band, FTIR can reveal the proportions of different secondary structures such as alpha-helices, beta-sheets, turns, and disordered regions. nih.govku.dknih.gov While direct studies specifically on the conformational changes of this compound using FTIR were not explicitly detailed in the search results, studies on related proteins like apocytochrome c demonstrate the applicability of this technique to apocytochrome forms. FTIR has been used to show that apocytochrome c, largely unstructured in aqueous solution, acquires alpha-helical conformation upon association with lipid membranes, with the extent of helix formation being lipid-dependent. researchgate.net This highlights the potential of FTIR to probe how the membrane environment influences the folding and conformational state of this compound prior to heme binding and complex assembly. Attenuated Total Reflection (ATR)-FTIR spectroscopy is particularly useful for studying membrane-associated proteins. nih.govresearchgate.net

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are essential for characterizing the assembly, interactions, and dynamics of this compound. These techniques allow researchers to isolate, visualize, and analyze this compound and its associated protein partners.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Complex Assembly

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a widely used technique for separating native protein complexes based on their size and shape. ucl.ac.uk This method is particularly valuable for studying the assembly of multiprotein complexes like the cytochrome b6f complex and can be used to investigate the incorporation of this compound into assembly intermediates and the mature complex. BN-PAGE allows for the separation of the b6f complex in its dimeric and monomeric forms. nih.gov Studies using BN-PAGE have shown that the cytochrome b6f complex can assemble even in the absence of covalent binding of the c(i)-heme to cytochrome b6. nih.gov Furthermore, BN-PAGE experiments investigating mutants deficient in heme attachment have provided insights into the assembly process, showing that defects in heme binding to this compound can prevent the assembly of the entire b6f complex. nih.gov BN-PAGE can also reveal the interaction of cytochrome b6 with other components involved in its maturation, such as CCB proteins, observed as complexes at lower apparent molecular masses than the assembled b6f complex. nih.gov

Table 1: Cytochrome b6f Complex Assembly States Observed by BN-PAGE

Complex StateApparent Molecular Mass (kD)Subunits Detected (Example)
Dimer~320Cyt f, Cyt b6, Subunit IV
Monomer~140Cyt f, Cyt b6, Subunit IV
CCB1/b6 Complex70-110CCB1, Cyt b6

Note: This table is representative based on research findings and is intended to be interactive.

Co-Immunoprecipitation for Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) is a biochemical technique used to identify and confirm physical interactions between proteins in a native cellular context. thermofisher.comnih.govspringernature.com This method involves using an antibody specific to a target protein (in this case, this compound or a protein suspected to interact with it) to pull down the target protein and any proteins that are bound to it. thermofisher.com The precipitated complex can then be analyzed by techniques such as Western blotting or mass spectrometry to identify the interacting partners. Co-IP is considered a standard method for identifying or confirming protein-protein interactions in vivo. nih.gov While specific examples of Co-IP directly targeting this compound were not prominently featured in the search results, studies on related protein complexes and maturation processes, such as those involving CCB proteins and cytochrome b6f assembly, suggest that Co-IP would be a valuable tool to investigate interactions between this compound and chaperone proteins or assembly factors. nih.govwpmucdn.com Co-IP experiments can identify direct or indirect interactions within a protein complex. nih.gov

Yeast Two-Hybrid and Bimolecular Fluorescence Complementation (BiFC) Assays for Molecular Interactions

Yeast Two-Hybrid (Y2H) and Bimolecular Fluorescence Complementation (BiFC) assays are genetic and cell-based techniques, respectively, used to detect and visualize protein-protein interactions. nih.govwikipedia.orgazurebiosystems.commdpi.comnih.govdkfz.de

The Yeast Two-Hybrid system is a widely used method for screening and identifying protein interaction partners in vivo. nih.govdkfz.de It is based on reconstituting a functional transcription factor through the interaction of two proteins of interest, each fused to a different domain of the transcription factor. dkfz.debitesizebio.com A positive interaction leads to the activation of a reporter gene. bitesizebio.com Y2H has been used to identify interactions between components involved in cytochrome b6f complex biogenesis, such as the CCB proteins. researchgate.net While direct Y2H screens with this compound as bait were not explicitly detailed, this technique could be applied to identify novel proteins that interact with this compound during its synthesis, membrane insertion, or early stages of assembly.

Bimolecular Fluorescence Complementation (BiFC) is a technique that allows for the visualization of protein-protein interactions in living cells. nih.govwikipedia.orgazurebiosystems.commdpi.com It involves fusing two non-fluorescent fragments of a fluorescent protein to two proteins of interest. wikipedia.orgazurebiosystems.com If the two proteins interact, they bring the fluorescent protein fragments into close proximity, allowing them to reconstitute and form a functional, fluorescent protein. wikipedia.orgazurebiosystems.com The resulting fluorescence can be detected and localized within the cell, providing spatial information about the interaction. wikipedia.org BiFC has emerged as a key technique to visualize protein-protein interactions in various organisms and can provide insights into the location and interaction partners of proteins of interest. nih.govwikipedia.org Multicolor BiFC systems allow for the simultaneous monitoring of multiple protein interactions. mdpi.com BiFC could be employed to visualize the interaction of this compound with chaperone proteins, insertion machinery, or other subunits of the b6f complex in real-time within the cellular environment.

Pulse-Chase Labeling and Protein Turnover Studies

Pulse-chase labeling is a technique used to study the synthesis, processing, and degradation (turnover) of proteins. nih.govnih.govneb.compromega.com In this method, cells are briefly exposed to a labeled precursor (the "pulse"), which is incorporated into newly synthesized proteins. The labeled precursor is then replaced with an unlabeled form (the "chase"), and the fate of the labeled proteins is followed over time. neb.com This allows researchers to track the synthesis, maturation, assembly into complexes, and degradation rates of specific proteins. Pulse-chase labeling, often combined with techniques like immunoprecipitation or mass spectrometry, can provide quantitative data on protein turnover. nih.govnih.gov Studies on the biogenesis of the cytochrome b6f complex have utilized pulse-chase experiments to investigate the synthesis and stability of its subunits, including cytochrome b6. nih.gov This approach can reveal the kinetics of this compound synthesis, its stability before and after heme insertion, and its rate of degradation if it fails to assemble correctly. Pulse-chase stable isotope labeling with amino acids in cell culture (SILAC) is a valuable technique to study protein complex assembly and degradation rates. nih.gov

Genetic Engineering and Functional Genomics Approaches

Genetic engineering and functional genomics approaches are crucial for studying the role of this compound and the factors involved in its biogenesis and assembly. These methods involve manipulating the genes encoding this compound or interacting proteins to understand their function in vivo.

Site-directed mutagenesis of the petB gene, which encodes cytochrome b6, has been used to investigate the importance of specific amino acid residues for heme binding and complex assembly. For example, mutations preventing heme attachment to cytochrome b6 have been shown to lead to defective assembly of the b6f complex. nih.gov Genetic screens in organisms like Chlamydomonas reinhardtii have identified ccb mutants with defects in the covalent attachment of heme c(i) to cytochrome b6 and in the accumulation of b6f complex subunits, highlighting the role of CCB factors in this process. oup.com

Functional genomics approaches, such as analyzing gene expression profiles or using techniques like RNA interference (RNAi) or CRISPR-Cas9 to alter the expression of genes encoding potential this compound interacting partners or assembly factors, can help identify novel components involved in the this compound pathway. While specific functional genomics studies solely focused on this compound were not detailed, these approaches are broadly applicable to understanding the biological context and regulation of this compound biogenesis within the cell.

Antisense and RNA Interference (RNAi) Studies

Studies in tobacco (Nicotiana tabacum) have utilized antisense RNA constructs targeting nuclear-encoded transcripts for subunits of the cytochrome b6/f complex, such as the Rieske FeS protein researchgate.netresearchgate.net. While these studies primarily focused on other subunits, the cytochrome b6/f complex functions as a whole, and alterations in one subunit can impact the complex's assembly and stability, and consequently the presence of other subunits like this compound. Antisense suppression of the Rieske FeS subunit mRNA in tobacco led to significant reductions in both the mRNA and polypeptide levels of this subunit researchgate.netresearchgate.net. Intermediate and severe phenotype plants showed a reduction in Rieske FeS mRNA of over 90%, with polypeptide levels reduced to 60% and 86% of the wild type, respectively researchgate.netresearchgate.net. This reduction in the Rieske FeS protein correlated strongly with decreased photosynthetic rates, suggesting the cytochrome b6/f complex is a key determinant of photosynthesis under certain conditions researchgate.netresearchgate.net.

RNA interference has also been employed to repress the expression of nuclear-encoded subunits of the cytochrome b6/f complex in tobacco nih.gov. Inducible repression of subunits like the M subunit (PetM) and the Rieske protein (PetC) through RNAi resulted in strong repression of cytochrome b6/f complex accumulation and linear electron transport capacity in young leaves nih.gov. This indicates that these subunits are essential for the complex's assembly nih.gov. While mature leaves in these studies showed parameters indistinguishable from the wild type after a period, this suggested a relatively long lifetime for the assembled cytochrome b6/f complex nih.gov.

Research has also explored the accumulation of various subunits of the cytochrome b6/f complex, including cytochrome f (PetA), cytochrome b6 (PetB), and the Rieske protein (PetC), in RNAi lines targeting PetM and PetC nih.gov. In PetC RNAi lines, the accumulation of the Rieske-2Fe2S-protein was reduced to less than 10% of wild-type amounts nih.gov. PetA content also dropped significantly, and PetB (cytochrome b6) accumulation varied between 10% and 20% of wild-type amounts in both PetM and PetC RNAi lines nih.gov. These findings highlight the interconnectedness of the subunits for proper complex assembly and stability nih.gov.

The effectiveness of antisense and RNAi approaches can be influenced by factors such as the choice of promoter driving the expression of the silencing construct nih.gov. Studies in rice have shown that using cognate promoters of target genes for driving RNAi or antisense transgenes can be a more effective strategy for gene silencing and revealing gene function compared to using constitutive promoters nih.gov.

The mechanisms of action for antisense oligonucleotides (ASOs) and siRNAs differ. ASOs can induce RNase H-mediated degradation of target mRNA or sterically block translation nih.govindianpediatrics.netresearchgate.netfrontiersin.org. siRNAs, on the other hand, are incorporated into the RNA-induced silencing complex (RISC), which then guides the cleavage of complementary mRNA researchgate.netmdpi.com. Both methods ultimately lead to a reduction in target protein levels indianpediatrics.netresearchgate.net.

Detailed Research Findings

Studies using antisense and RNAi targeting subunits of the cytochrome b6/f complex have provided quantitative data on the reduction of mRNA and protein levels and the resulting impact on photosynthetic parameters.

Study (Year)OrganismTarget Subunit(s)MethodmRNA Reduction (% of Wild Type)Polypeptide Reduction (% of Wild Type)Impact on Photosynthesis
Price et al. (1995, 1998), Ruuska et al. (2000), Yamori et al. (2016) researchgate.netresearchgate.netTobacco, RiceRieske FeS (PetC)Antisense>90% (Intermediate/Severe Phenotypes) researchgate.netresearchgate.net60-86% (Intermediate/Severe Phenotypes) researchgate.netresearchgate.netDecreased CO2 assimilation, reduced RuBP pool size, limiting factor under elevated CO2 researchgate.netresearchgate.net
Schöttler et al. (2004) nih.govTobaccoM subunit (PetM), Rieske FeS (PetC)Inducible RNAiHighly efficient repression in young leaves nih.govPetC: <10% (PetC RNAi), 10-20% (PetM RNAi); PetB (cytochrome b6): 10-20% (both RNAi lines); PetA (cytochrome f): <10% (all RNAi lines) nih.govStrong repression of linear electron transport capacity in young leaves nih.gov
Study (Year) Organism Target Subunit(s) Method mRNA Reduction (% of Wild Type) Polypeptide Reduction (% of Wild Type) Impact on Photosynthesis
Price et al. (1995, 1998), Ruuska et al. (2000), Yamori et al. (2016) researchgate.netresearchgate.net Tobacco, Rice Rieske FeS (PetC) Antisense >90% (Intermediate/Severe Phenotypes) researchgate.netresearchgate.net 60-86% (Intermediate/Severe Phenotypes) researchgate.netresearchgate.net Decreased CO2 assimilation, reduced RuBP pool size, limiting factor under elevated CO2 researchgate.netresearchgate.net
Schöttler et al. (2004) nih.gov Tobacco M subunit (PetM), Rieske FeS (PetC) Inducible RNAi Highly efficient repression in young leaves nih.gov PetC: <10% (PetC RNAi), 10-20% (PetM RNAi); PetB (cytochrome b6): 10-20% (both RNAi lines); PetA (cytochrome f): <10% (all RNAi lines) nih.gov Strong repression of linear electron transport capacity in young leaves nih.gov

These studies demonstrate that reducing the expression of cytochrome b6/f complex subunits, including the component that forms this compound, through antisense and RNAi techniques leads to a significant decrease in the levels of the complex and consequently impairs photosynthetic efficiency.

Evolutionary Dynamics of Apocytochrome B6

Phylogenetic Relationships with Mitochondrial Cytochrome b Homologs

Apocytochrome b6 shares a deep evolutionary history with the mitochondrial cytochrome b, a key component of the cytochrome bc1 complex (Complex III) in the respiratory electron transport chain. wikipedia.orgtum.de Phylogenetic analyses based on deduced amino acid sequences reveal significant homology between cytochrome b6 from photosynthetic organisms and cytochrome b from mitochondria, suggesting they arose monophyletically from a common ancestral protein. tum.de

The prevailing evolutionary scenario posits that the bacterial cytochrome b6f-type complexes, which feature a "short" cytochrome b (this compound) composed of four transmembrane helices and a separate three-helix subunit IV, represent the more ancient form. cancer.govnih.govresearchgate.net In this model, the "long" mitochondrial cytochrome b, which consists of eight transmembrane helices, is thought to have evolved through the fusion of the genes encoding this compound (the N-terminal part) and subunit IV (the C-terminal part). nih.govresearchgate.net This common ancestor likely resembled the b6f-type complexes found in bacteria such as Heliobacteriaceae. cancer.govnih.gov The widespread presence of cytochrome bc complexes in diverse bacterial clades, including cyanobacteria, Chloroflexi, and proteobacteria, supports the hypothesis of an early origin and subsequent divergence of these essential energy-transducing enzymes. nih.gov

Conservation of Amino Acid Sequences and Heme-Binding Motifs

The amino acid sequence and, consequently, the structure of this compound are remarkably conserved across vast evolutionary distances. purdue.edu This high degree of conservation underscores its critical and finely-tuned role in electron and proton transport. The core structure of the cytochrome b6f complex is nearly identical between organisms as distantly related as the cyanobacterium Mastigocladus laminosus and the green alga Chlamydomonas reinhardtii, which are separated by approximately one billion years of evolution. purdue.edu

This compound coordinates two distinct b-type hemes, designated heme bp (or bH, high potential) and heme bn (or bL, low potential), which are essential for the Q-cycle mechanism. wikipedia.orgportlandpress.com The binding of these hemes is facilitated by four highly conserved histidine residues located within the transmembrane helices of the apoprotein. nih.gov Site-directed mutagenesis studies in Chlamydomonas reinhardtii have confirmed that these four histidines are crucial for ligating the two hemes. nih.gov In addition to the heme-coordinating histidines, other sequence motifs, such as those forming the loops connecting the transmembrane helices, are also highly conserved, as they are critical for docking other subunits like the Rieske iron-sulfur protein. purdue.edu While the canonical heme-binding motif in c-type cytochromes is CXXCH, b-type cytochromes like b6 rely on these spatially arranged histidine residues for non-covalent heme coordination. nih.gov

Conserved Heme-Coordinating Residues in this compound

HemeCoordinating ResidueTypical LocationFunction
Heme bp (bH)HistidineTransmembrane Helix BCoordination of the high-potential heme, located near the lumenal (p) side.
Heme bp (bH)HistidineTransmembrane Helix DSecond coordinating residue for the high-potential heme.
Heme bn (bL)HistidineTransmembrane Helix ACoordination of the low-potential heme, located near the stromal (n) side.
Heme bn (bL)HistidineTransmembrane Helix DSecond coordinating residue for the low-potential heme.

Analysis of Intron Dynamics and Lateral Gene Transfer (Comparative studies on cob genes relevant to apocytochrome b)

The gene encoding apocytochrome b, known as cob in mitochondria and petB in plastids, exhibits interesting dynamics regarding its intron content. In the mitochondrial cob genes of fungi like Neurospora crassa, the gene is interrupted by multiple introns. nih.govnih.gov These introns can be substantial in size and sometimes contain open reading frames (ORFs) that may encode proteins involved in splicing, such as maturases. nih.govnih.gov The location of these introns can vary even between related fungal species, suggesting a dynamic history of intron gain and loss. nih.gov In contrast, the plastid-encoded petB gene in many higher plants and cyanobacteria lacks introns. nih.gov For example, the petB gene in the cyanobacterium Synechocystis sp. PCC 6803 is an uninterrupted open reading frame. nih.govuniprot.org The presence of introns in the mitochondrial homologs and their general absence in plastid counterparts highlight different evolutionary pressures and mechanisms shaping organellar genomes.

Lateral gene transfer (LGT), the movement of genetic material between different organisms, has also played a role in the evolution of cytochrome bc complexes. ebsco.com There is strong evidence for the LGT of entire cytochrome bc operons among prokaryotes. cancer.govnih.gov This process could explain the acquisition of different types of bacterial cytochrome bc complexes by archaea, contributing to the spread and diversification of this crucial bioenergetic machinery across different domains of life. cancer.govnih.gov While LGT is most prominent in prokaryotes, its impact on the core components of the photosynthetic apparatus in eukaryotes is less clear, with endosymbiotic gene transfer from the ancestral cyanobiont to the host nucleus being the dominant force.

Divergence Across Diverse Species and Organisms (e.g., Cyanobacteria, Algae, Higher Plants)

While the core structure and function of this compound and the b6f complex are highly conserved, notable divergences exist across different photosynthetic lineages, reflecting adaptation to diverse environments and metabolic needs. purdue.edufrontiersin.org

Cyanobacteria: As prokaryotes, cyanobacteria perform both photosynthesis and respiration on their thylakoid membranes, and the cytochrome b6f complex is a shared component of both chains. researchgate.net The petB gene in some unicellular cyanobacteria like Synechocystis 6803 encodes an N-terminal extension of several amino acids that is absent in higher plants and is partially removed post-translationally. nih.gov The electron donor to Photosystem I that is reduced by the b6f complex can be either plastocyanin or cytochrome c6, with the expression of the latter often induced under copper-deficient conditions. researchgate.netfrontiersin.org

Algae: Green algae, such as Chlamydomonas reinhardtii, represent an intermediate evolutionary state between cyanobacteria and higher plants. Their cytochrome b6f complex is structurally almost identical to that of cyanobacteria. purdue.edu Like cyanobacteria, many algae can use both plastocyanin and cytochrome c6 as mobile electron carriers. researchgate.net However, the regulation of gene expression and the lateral distribution of the b6f complex within the thylakoid membrane in response to changing light conditions (state transitions) are sophisticated processes in algae. nih.gov

Higher Plants: In higher plants like spinach (Spinacia oleracea), the cytochrome b6f complex is exclusively involved in photosynthesis. tum.de Unlike cyanobacteria and most algae, higher plants exclusively use plastocyanin as the electron carrier between the cytochrome b6f complex and Photosystem I. researchgate.net The genes for the core subunits, including this compound (petB) and cytochrome f (petA), are located in the plastid genome, while the gene for the Rieske iron-sulfur protein is nuclear-encoded. tum.de

Comparative Features of this compound and its Complex Across Taxa

FeatureCyanobacteriaGreen AlgaeHigher Plants
Gene Name petBpetBpetB
Gene Location Genome (Plastid-like)Plastid GenomePlastid Genome
Introns in petB Generally absentGenerally absentGenerally absent
Electron Acceptor Plastocyanin or Cytochrome c6Plastocyanin or Cytochrome c6Plastocyanin only
N-terminal Extension Present in some unicellular speciesAbsentAbsent
Role in Respiration Yes, complex is sharedNoNo

Future Directions in Apocytochrome B6 Research

Elucidation of Remaining Unidentified Assembly Factors and Their Precise Roles

The assembly of the cytochrome b6f complex, and thus the maturation of apocytochrome b6, is a complex process requiring the involvement of numerous factors. While some assembly factors have been identified, their precise roles and the existence of additional, as yet undiscovered, factors are key questions for future research. Studies have highlighted the necessity of factors like CCB1-CCB4 for the attachment of haem ci to this compound on the stromal side of the thylakoid membrane royalsocietypublishing.orgnih.gov. These CCB proteins are conserved across oxygenic photosynthetic organisms royalsocietypublishing.orgnih.gov. Another identified factor, NTA1 (also known as DEIP1), has been shown to be essential for chloroplast development and interacts directly with multiple cytochrome b6f subunits, including this compound, suggesting a crucial role in complex assembly nih.gov.

Future research should aim to:

Identify the full complement of protein factors involved in the assembly pathway of this compound and the entire cytochrome b6f complex.

Determine the specific molecular function of each identified assembly factor, including how they interact with this compound and other subunits.

Elucidate the temporal order of action of these assembly factors during the step-wise maturation of this compound and its incorporation into the complex.

Investigate potential redundant or overlapping functions among different assembly factors.

Understanding the complete set of assembly factors and their mechanisms of action is critical for a comprehensive picture of this compound biogenesis.

High-Resolution Structural Biology of this compound during Assembly Intermediates

The process of this compound folding and its interaction with assembly factors and cofactors involves a series of intermediate states. Obtaining high-resolution structural information on these transient intermediates is a significant challenge but is crucial for understanding the molecular mechanisms of assembly and cofactor insertion. Studies on other b-type cytochromes, such as mitochondrial cytochrome b, have shown that heme incorporation likely induces conformational changes in the transmembrane segments and soluble loops rupress.orgnih.gov. For mitochondrial cytochrome b, assembly intermediates containing specific chaperones have been identified, and structural insights are needed to understand the conformational changes that occur during maturation rupress.orgnih.gov. While this compound is a transmembrane protein with two non-covalently bound hemes, similar principles of conformational changes upon heme binding are likely to apply core.ac.uk.

Future structural biology efforts should focus on:

Developing methods to isolate and stabilize assembly intermediates of this compound.

Applying advanced techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy to determine the high-resolution structures of this compound in different assembly states, including when bound to assembly factors or partially hemylated. whiterose.ac.ukresearchgate.net

Characterizing the conformational changes that occur in this compound upon interaction with assembly factors and the insertion of its two heme b cofactors.

Investigating how the transmembrane environment influences the folding and assembly of this compound.

Structural insights into these intermediate states will provide a molecular-level understanding of the assembly pathway and the roles of interacting proteins and cofactors.

Investigation of Dynamic Regulation of this compound Biogenesis in Response to Environmental Cues

The biogenesis of the cytochrome b6f complex, and thus the production and assembly of this compound, is likely subject to dynamic regulation in response to changing environmental conditions, particularly light quality and quantity. The cytochrome b6f complex plays a central role in balancing photosynthetic electron transport, and its activity is known to be regulated by factors such as the transthylakoid ΔpH, which changes with light intensity oup.comoup.com. Regulatory factors involved in the assembly of thylakoid membrane protein complexes are known to respond to environmental cues royalsocietypublishing.orgnih.gov. Understanding how the synthesis, stability, and assembly of this compound are coordinated with the needs of the photosynthetic apparatus under varying conditions is a critical area for future study.

Future research should explore:

How environmental signals, such as light intensity, light quality, temperature, and nutrient availability, influence the expression levels of the gene encoding this compound (petB) and the genes encoding its assembly factors.

The post-transcriptional and post-translational mechanisms that regulate this compound synthesis and stability.

How the activity or availability of assembly factors is modulated in response to environmental cues.

The signal transduction pathways that link environmental sensing to the regulation of this compound biogenesis and cytochrome b6f complex assembly. royalsocietypublishing.orgnih.gov

Investigating this dynamic regulation will reveal how photosynthetic organisms adapt the capacity of their electron transport chain to optimize energy conversion under different environmental conditions.

Q & A

Q. What experimental models are optimal for studying apocytochrome b6 integration into thylakoid membranes?

Methodological Answer: Use in vitro reconstitution systems with heterologously expressed this compound (e.g., spinach this compound expressed in E. coli) and isolated thylakoid membranes. Monitor integration efficiency via spectroscopic techniques (e.g., far-UV circular dichroism at 222 nm) and chaotrope sensitivity assays (e.g., 4 M urea extraction) to distinguish between superficial binding and true membrane insertion .

Q. How can researchers detect conformational changes in this compound during refolding?

Methodological Answer: Employ far-UV circular dichroism (CD) spectroscopy to track secondary structure transitions (e.g., random coil to α-helix) during refolding. Pair this with urea extraction assays to correlate structural changes with functional integration into membranes .

Q. What is the functional significance of this compound in the cytochrome b6f complex?

Methodological Answer: Investigate electron transport efficiency using isolated cytochrome b6f complexes with and without apocytochrome b5. Compare proton translocation rates and quinone oxidation-reduction kinetics via spectrophotometric assays under controlled pH and redox conditions .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on spontaneous versus chaperone-dependent integration of this compound?

Methodological Answer: Design comparative studies using in vitro systems with Synechocystis sp. PCC 6803 (spontaneous integration) versus spinach this compound (ALB3 insertase-dependent). Use antibodies against cpSecY to block Sec pathway interference and validate integration via protease protection assays and orientation-specific epitope tagging .

Q. What methodological pitfalls arise when studying co-translational import of this compound?

Methodological Answer: Avoid artifacts by ensuring proper membrane topology validation (e.g., C-terminal/N-terminal stromal orientation via carboxypeptidase B treatment and immunoblotting). Control for post-translational modifications by using synchronized in vitro translation systems .

Q. How can researchers differentiate between this compound’s structural instability and membrane insertion failure?

Methodological Answer: Combine spectroscopic stability assays (e.g., thermal denaturation monitored by CD spectroscopy) with functional insertion tests (e.g., resistance to chaotropic agents). Use site-directed mutagenesis to isolate regions critical for stability versus membrane interaction .

Q. What advanced techniques resolve this compound’s interaction with ALB3 insertase during co-translational import?

Methodological Answer: Employ cryo-electron microscopy (cryo-EM) to visualize nascent this compound-ribosome-ALB3 complexes. Supplement with crosslinking mass spectrometry to identify contact residues and validate findings using alb3 knockout mutants .

Data Contradiction & Analysis

Q. Why does spinach this compound exhibit partial thylakoid integration compared to cyanobacterial homologs?

Methodological Answer: Compare sequence divergence in transmembrane domains and ALB3-binding regions. Use chimeric proteins to test whether species-specific residues in spinach this compound reduce compatibility with ALB3 insertase .

Q. How to address discrepancies in spectroscopic signals during this compound refolding?

Methodological Answer: Standardize buffer conditions (e.g., pH, redox state, detergent concentration) across experiments. Use orthogonal techniques like NMR or fluorescence resonance energy transfer (FRET) to validate CD spectroscopy results .

Methodological Frameworks

What criteria ensure a rigorous research question for this compound studies?

Methodological Answer: Apply the FINER framework :

  • Feasible : Use available tools (e.g., E. coli expression systems, thylakoid isolation protocols).
  • Interesting : Focus on unresolved mechanisms (e.g., ALB3 insertase specificity).
  • Novel : Explore evolutionary divergence in integration pathways.
  • Ethical : Adhere to biosafety protocols for recombinant protein work.
  • Relevant : Link findings to broader photosynthetic efficiency or stress adaptation .

Key Experimental Findings from Literature

  • Spinach vs. Cyanobacterial this compound :

    • Spinach this compound requires ALB3 insertase for integration, while Synechocystis homologs integrate spontaneously .
    • Urea sensitivity assays confirm spinach this compound’s partial insertion (Fig. 3A, ).
  • Structural Dynamics :

    • Refolding in E. coli-expressed spinach this compound yields 40–50% α-helix content under optimal conditions (Supplemental Fig. S3, ).

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